2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol: is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is to start with the condensation of 2-aminopyrimidine with 2,4-dimethylphenylamine, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the reagents used
Scientific Research Applications
2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]thiazole derivatives
Uniqueness
2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact selectively with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-8-9-16(14(2)12-13)22-19-18(15-6-3-4-7-17(15)25)23-20-21-10-5-11-24(19)20/h3-12,22,25H,1-2H3 |
InChI Key |
ITKDDUADCCMHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.